molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

Cat. No. B1280882
M. Wt: 229.43 g/mol
InChI Key: LRENCRSBPCQZAY-UHFFFAOYSA-N
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Description

The compound "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that feature tert-butyl groups and piperidine rings, which are structural motifs also present in the compound of interest. For instance, the first paper discusses a compound with a tert-butyl group and a piperazine ring, which is a close relative to the piperidine ring, indicating that the tert-butyl group can be a common substituent in nitrogen-containing heterocycles . The second paper describes the synthesis of a compound containing a tert-butylcarbonyl group attached to a piperazine ring, which is again structurally similar to the compound . These papers suggest that the tert-butyl group is often used in medicinal chemistry to improve the pharmacokinetic properties of drug-like molecules.

Synthesis Analysis

The synthesis of compounds related to "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" is not explicitly detailed in the provided papers. However, the second paper mentions the synthesis of a nitrogenous compound with a tert-butylcarbonyl group, which could imply that similar synthetic strategies might be applicable for the compound of interest . Typically, such compounds are synthesized using standard organic chemistry techniques, which may include protection of functional groups, nucleophilic substitution reactions, and the use of silyl protecting groups.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" has been studied using X-ray diffraction, as mentioned in the second paper . This technique allows for the determination of the precise three-dimensional arrangement of atoms within a molecule. The piperazine ring, which is related to the piperidine ring in the compound of interest, is found to adopt a chair conformation, which is a common and stable conformation for six-membered nitrogen-containing heterocycles . The dihedral angles between the rings in the molecules studied indicate the spatial orientation of the substituents, which can have significant implications for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine". However, the presence of a tert-butyl group and a piperidine ring in the related compounds suggests that such structures are amenable to various chemical transformations, which may include oxidation, reduction, and functional group interconversion . These reactions can be used to further modify the compound to enhance its desired properties or to introduce additional functional groups for subsequent chemical elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" can be inferred from the related compounds discussed in the papers. The use of density functional theory (DFT) calculations, as mentioned in the second paper, can predict properties such as molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. The tert-butyl group is known to impart steric bulk, which can influence the compound's solubility and its ability to penetrate biological membranes. The piperidine ring is a common structural feature in many biologically active compounds and can contribute to the basicity and conformational stability of the molecule.

Scientific Research Applications

Synthesis of Alkaloids and Piperidine Derivatives

  • The compound has been utilized in the stereoselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block in the preparation of biologically active alkaloids (Passarella et al., 2005).
  • It has also been involved in the synthesis of piperidine derivatives fused with oxygen heterocycles, highlighting its utility in producing structurally diverse molecules (Moskalenko & Boev, 2014).

Novel Chemical Reactions and Complexes

  • Research shows its application in zinc- and samarium-promoted substitution reactions, leading to the formation of unique substitution products and highlighting its potential in advanced chemical synthesis (Valiullina et al., 2018).
  • The compound has been used in the formation of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, indicating its role in the development of catalysts for oxidative cyclization processes (Dönges et al., 2014).

Advanced Synthesis Techniques

  • Its role in the asymmetric synthesis of nociceptin antagonists further exemplifies its importance in the field of medicinal chemistry and drug development (Jona et al., 2009).
  • The compound's involvement in the synthesis of enantiopure all cis-2,3,6-trisubstituted piperidine showcases its application in the total synthesis of complex organic molecules (Singh & Ghosh, 2002).

Safety And Hazards

Compounds containing the TBDMS group can be flammable and may cause skin and eye irritation . Proper safety precautions should be taken when handling these compounds.

properties

IUPAC Name

tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENCRSBPCQZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479646
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

CAS RN

135938-63-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a DMF (3 ml) solution of 2-piperidinemethanol (1.00 g, 8.7 mmol) and imidazole (1.48 g, 21.7 mmol) was added tert-butyldimethylchlorosilane (1.57 g, 10.4 mmol) at room temperature. After stirring for 30 min., a reaction solution was poured onto water followed by extraction with diethyl ether (about 30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to afford 1.61 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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